5-(4-ethoxyphenyl)-N-(4-sulfamoylphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-ethoxyphenyl)-N-(4-sulfamoylphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an ethoxyphenyl group, a sulfamoylphenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethoxyphenyl)-N-(4-sulfamoylphenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using an ethoxyphenyl halide and a suitable nucleophile.
Attachment of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be attached through a sulfonation reaction, where a phenyl group is treated with a sulfonating agent like chlorosulfonic acid, followed by amination to introduce the sulfamoyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the oxazole ring or the sulfamoyl group, potentially leading to ring-opening or desulfonation.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Reduced oxazole or desulfonated products.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
5-(4-ethoxyphenyl)-N-(4-sulfamoylphenyl)-1,2-oxazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-ethoxyphenyl)-N-(4-sulfamoylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, influencing biological processes such as inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-[1-(4-ethoxyphenyl)ethyl]-3-(4-sulfamoylphenyl)thiourea: Shares the ethoxyphenyl and sulfamoylphenyl groups but differs in the core structure (thiourea vs. oxazole).
5-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)-1,2-oxazole-3-carboxamide: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
5-(4-ethoxyphenyl)-N-(4-sulfamoylphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups and the presence of the oxazole ring. This unique structure contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C18H17N3O5S |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
5-(4-ethoxyphenyl)-N-(4-sulfamoylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H17N3O5S/c1-2-25-14-7-3-12(4-8-14)17-11-16(21-26-17)18(22)20-13-5-9-15(10-6-13)27(19,23)24/h3-11H,2H2,1H3,(H,20,22)(H2,19,23,24) |
InChI Key |
AARWDULEQYCBQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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